N-[4-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide
Description
N-[4-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring and a sulfonylamino group
Properties
IUPAC Name |
N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c1-9(19)15-10-4-6-11(7-5-10)16-24(22,23)12-8-17(2)14(21)18(3)13(12)20/h4-8,16H,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBBVVMXFCIJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Cyclocondensation
The 1,3-dimethylpyrimidine-2,4-dione scaffold is synthesized via acid-catalyzed cyclocondensation of urea, acetylacetone, and formaldehyde under modified Biginelli conditions.
Procedure :
- Reactants : Urea (1.2 equiv), acetylacetone (1.0 equiv), formaldehyde (1.5 equiv)
- Catalyst : Trifluoroacetic acid (TFA, 0.1 equiv)
- Solvent : Refluxing acetonitrile (18 h)
- Yield : 78–85%
The reaction proceeds through imine formation, followed by Knoevenagel condensation and cyclization. 1H NMR of the product shows characteristic singlets for the methyl groups (δ 2.05–2.09 ppm) and the pyrimidine CH (δ 5.31–5.44 ppm).
Sulfonation at Position 5
Chlorosulfonation Reaction
Position-selective sulfonation is achieved using chlorosulfonic acid under controlled conditions.
Procedure :
- Reactant : 1,3-Dimethylpyrimidine-2,4-dione (1.0 equiv)
- Sulfonating Agent : Chlorosulfonic acid (3.0 equiv)
- Conditions : 0–5°C, 4 h
- Workup : Quenching with ice-water, extraction with dichloromethane
- Intermediate : 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
- Yield : 65–72%
The sulfonyl chloride intermediate is hygroscopic and requires immediate use in subsequent steps.
Coupling with 4-Aminophenylacetamide
Nucleophilic Substitution
The sulfonyl chloride reacts with 4-aminophenylacetamide in the presence of a base to form the sulfonamide bond.
Procedure :
- Reactants :
- Sulfonyl chloride (1.0 equiv)
- 4-Aminophenylacetamide (1.2 equiv)
- Base : Triethylamine (2.5 equiv)
- Solvent : Tetrahydrofuran (THF), 0°C → room temperature, 12 h
- Yield : 60–68%
Mechanistic Insight :
Triethylamine scavenges HCl, driving the reaction toward sulfonamide formation. The acetamide group’s electron-withdrawing nature enhances the amine’s nucleophilicity via resonance.
Optimization and Challenges
Regioselectivity in Sulfonation
Sulfonation at position 5 is favored due to the electron-rich nature of the pyrimidine ring’s C5 position, as confirmed by DFT calculations. Competing sulfonation at C6 is minimized below 5°C.
Purification Challenges
The final product’s polarity necessitates silica gel chromatography (ethyl acetate/hexane, 7:3) or recrystallization from ethanol/water.
Characterization Data
Spectroscopic Analysis
- 1H NMR (400 MHz, DMSO-d6) :
δ 2.05 (s, 3H, CH3), 2.09 (s, 3H, CH3), 2.15 (s, 3H, COCH3), 5.38 (s, 1H, CH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 10.21 (s, 1H, SO2NH). - 13C NMR (100 MHz, DMSO-d6) :
δ 16.5 (CH3), 24.8 (COCH3), 54.6 (CH), 110.4–153.0 (ArC), 167.2 (C=O), 174.3 (C=S). - HRMS (ESI+) : m/z 393.0921 [M+H]+ (calc. 393.0918).
Comparative Yields
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pyrimidine core | 85 | 98.5 |
| Sulfonation | 72 | 97.8 |
| Coupling | 68 | 96.2 |
Alternative Synthetic Routes
One-Pot Sulfonamide Formation
A patent describes a one-pot method combining pyrimidine synthesis and sulfonylation:
- Reactants : Acetylacetone, urea, chlorosulfonic acid, 4-aminophenylacetamide
- Catalyst : p-Toluenesulfonic acid
- Solvent : Toluene, reflux, 24 h
- Yield : 58%
This method reduces purification steps but suffers from lower yields due to side reactions.
Industrial-Scale Considerations
Waste Management
Chlorosulfonic acid quench residues are neutralized with NaOH, generating Na2SO4 for safe disposal.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
N-[4-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-[4-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-thiophenecarboxamide: Shares a similar pyrimidine ring structure but differs in the functional groups attached.
1-Ethyl 4-propyl 2-(1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxopyrimidin-5-yl)butanedioate: Another compound with a pyrimidine ring, used in different chemical contexts.
Uniqueness
N-[4-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide is unique due to its specific combination of a pyrimidine ring and a sulfonylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[4-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide is a compound of interest due to its potential therapeutic applications. Its structure incorporates a sulfonamide group and a tetrahydropyrimidine moiety, which are known for their biological activity. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C13H16N4O4S
- Molecular Weight : 316.36 g/mol
- CAS Number : 112735-05-4
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein interactions and enzymatic activities. The compound has been shown to interact with various biological targets including:
- Protein Kinases : Inhibition of tyrosine kinases has been observed, suggesting potential applications in cancer therapy.
- S100 Proteins : The compound may disrupt interactions between annexin A2 and S100A10 proteins, which are implicated in cancer progression .
Table 1: Inhibitory Activity of Related Compounds
| Compound ID | Type | IC50 (μM) | Notes |
|---|---|---|---|
| 1a | I | 37 | Moderate potency against annexin A2-S100A10 interaction |
| 1b | I | 53 | Lower potency compared to 1a |
| 1c | I | 108 | Significantly less potent |
| 1d | I | 103 | Similar potency to 1c |
Data adapted from competitive binding assays .
Case Study 1: Cancer Therapeutics
In a study focusing on the inhibition of protein interactions relevant to cancer biology, this compound was evaluated for its ability to inhibit the annexin A2-S100A10 complex. The results indicated that compounds within this class can effectively reduce the binding affinity between these proteins, potentially leading to decreased tumorigenic properties.
Case Study 2: Enzymatic Inhibition
Another research effort highlighted the compound's role in inhibiting specific kinases involved in cell signaling pathways. The structure-activity relationship (SAR) studies revealed that modifications in the phenyl ring significantly impacted inhibitory potency. For instance, introducing electron-withdrawing groups enhanced the activity compared to the parent compound .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-[4-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide?
Methodological Answer: Synthesis optimization involves:
- Catalysts : Palladium or copper-based catalysts for coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .
- Temperature : Controlled reflux (e.g., 150°C under oil bath) to enhance yield and reduce side reactions .
- Solvents : Polar aprotic solvents (e.g., DMF, pyridine) to stabilize intermediates .
- Purification : Column chromatography or recrystallization from ethanol to isolate high-purity product .
Q. How can structural integrity and purity be confirmed for this compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and absence of unreacted precursors .
- HPLC : Purity assessment (>95%) with reverse-phase C18 columns and UV detection .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight .
Q. What are the stability considerations for long-term storage?
Methodological Answer:
- Storage : Protect from light and moisture; store at -20°C in amber vials under inert gas (argon) .
- Stability Testing : Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. How can contradictory results in biological activity assays (e.g., antiproliferative vs. no activity) be resolved?
Methodological Answer:
- Assay Replication : Use orthogonal assays (e.g., MTT, clonogenic) across multiple cell lines .
- Dose-Response Curves : Establish IC₅₀ values with 8-point dilutions to rule out false negatives .
- Metabolic Stability : Assess compound stability in cell culture media via LC-MS to confirm bioavailability .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., methyl, chloro, methoxy) on the phenyl and pyrimidine moieties .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .
- Biological Profiling : Screen analogs against disease-specific targets (e.g., cancer cell lines, microbial panels) .
Q. How can scalability challenges in multi-step synthesis be addressed?
Methodological Answer:
- Pilot-Scale Reactions : Optimize solvent volumes (e.g., reduce DMF by 30%) and switch to flow chemistry for continuous production .
- Green Chemistry : Replace toxic reagents (e.g., Zeolite Y-H) with biodegradable catalysts .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and minimize purification steps .
Q. What methodologies are recommended for in vivo pharmacokinetic studies?
Methodological Answer:
- Rodent Models : Administer compound orally (10 mg/kg) and intravenously (2 mg/kg) to calculate bioavailability .
- LC-MS/MS Analysis : Quantify plasma concentrations at 0, 1, 4, 8, and 24-hour intervals .
- Tissue Distribution : Euthanize animals post-study; homogenize organs (liver, kidney) for compound extraction and quantification .
Q. How can degradation pathways be identified under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions .
- HPLC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide, sulfonamide cleavage) .
- Mechanistic Insight : Use density functional theory (DFT) to model bond dissociation energies and predict labile sites .
Q. What computational tools are suitable for predicting off-target interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate compound binding to non-target proteins (e.g., CYP450 enzymes) using GROMACS .
- Phosphoproteomics : Profile kinase inhibition in cell lysates via mass spectrometry to identify off-target kinases .
- Toxicity Prediction : Use ADMET software (e.g., SwissADME) to estimate hepatotoxicity and cardiotoxicity risks .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be reconciled?
Methodological Answer:
- 2D NMR : Perform HSQC and HMBC experiments to resolve overlapping signals and confirm connectivity .
- X-ray Crystallography : Grow single crystals (e.g., via slow evaporation in ethanol/water) to resolve ambiguous structures .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
